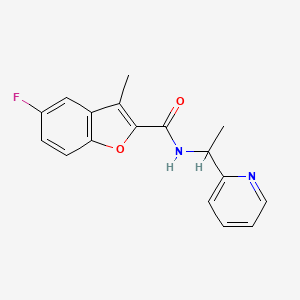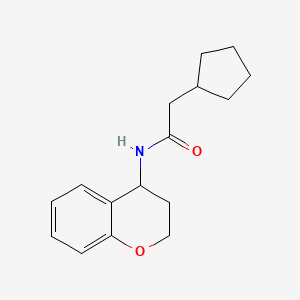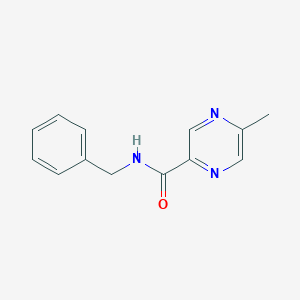
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one, also known as TPDQ, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. TPDQ is a derivative of quinazolinone, which is a class of organic compounds that has been extensively studied due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one is not fully understood, but studies have suggested that it acts by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. This compound has been shown to inhibit the activity of mTOR, a key component of this pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one is its potent antitumor activity, making it a promising candidate for cancer research. This compound is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of this compound is its potential toxicity, as studies have shown that it can induce apoptosis in normal cells as well as cancer cells. This may limit its potential as a therapeutic agent in the future.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one. One area of interest is in the development of this compound derivatives with improved potency and selectivity for cancer cells. Another area of interest is in the development of this compound-based drug delivery systems, such as nanoparticles or liposomes, to improve its bioavailability and reduce its potential toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesemethoden
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one can be synthesized through a multistep reaction starting from 4-chloro-3-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The resulting amine is then subjected to a cyclization reaction with 1,3,5-trimethylpyrazole in the presence of a base such as potassium carbonate. The final step involves the condensation of the resulting pyrazolylbenzamide with isatoic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one has been shown to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. One of the most notable applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Eigenschaften
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-8-12(9(2)18(3)17-8)13-15-11-7-5-4-6-10(11)14(19)16-13/h4-7,13,15H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMYXFXCHZSIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7454840.png)
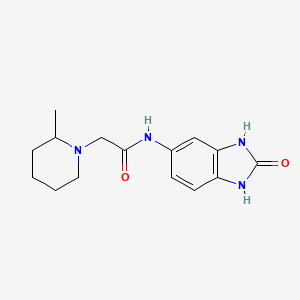
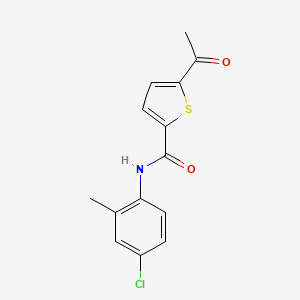
![[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)
![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)
![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
![1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)
